3-Chloro-5-nitrophenol

Beschreibung

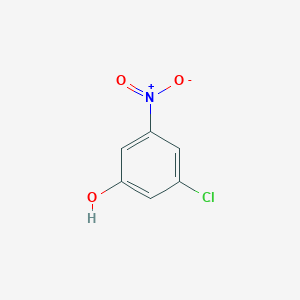

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZPNTCIGGXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443290 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-63-3 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3-Chloro-5-nitrophenol

Electrophilic Aromatic Nitration Studies on Chlorophenols

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and its application in the nitration of chlorophenols is a key method for introducing a nitro group onto the aromatic ring. dergipark.org.tr The directing effects of the existing chloro and hydroxyl substituents play a crucial role in determining the position of the incoming nitro group.

The distribution of ortho and para isomers during the nitration of phenols is influenced by several factors, including steric hindrance, electronic effects, and the choice of nitrating agent and solvent. dergipark.org.tr For 3-chlorophenol (B135607), the hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects dictates the regiochemical outcome of the nitration. Research has shown that traditional nitration methods often lead to a mixture of isomers. researchgate.net

Studies on the nitration of 3-substituted phenols have demonstrated that the reaction can be regioselective. For instance, the nitration of 3-chlorophenol can yield different isomers, and controlling the reaction conditions is essential to favor the formation of this compound. arkat-usa.org The formation of the σ-complex, or Wheland intermediate, is a critical step in the reaction mechanism, and its stability influences the final product distribution. nih.gov For activated substrates like phenols, the transition state leading to the reaction complex can be the rate-determining step. nih.gov

Table 1: Regioselectivity in the Nitration of 3-Substituted Phenols

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 3-Chlorophenol | Cerium (IV) ammonium (B1175870) nitrate (B79036) / NaHCO3 | 5-Chloro-2-nitrophenol | arkat-usa.org |

| 3-Bromophenol | NH4NO3 / KHSO4 | 2-Nitro-5-bromophenol | dergipark.org.tr |

| 3-Methylphenol | NH4NO3 / KHSO4 | 2-Nitro-5-methylphenol | dergipark.org.tr |

| 3-Chlorophenol | Tris-(3-chlorophenyl)phosphate nitration followed by hydrolysis | 3-Chloro-4-nitrophenol (B188101) and 3-Chloro-6-nitrophenol | google.com |

This table illustrates the regioselective outcomes of nitrating various 3-substituted phenols under different catalytic systems.

To enhance regioselectivity, various catalytic systems have been developed. Solid acid catalysts, such as zeolites, have been employed to promote para-nitration. researchgate.netresearchgate.net For example, zeolite Hβ has been shown to be an active catalyst for the mononitration of phenol (B47542). researchgate.net The use of metal nitrates, sometimes in conjunction with other reagents like p-toluenesulfonic acid or silica, can also direct the nitration to specific positions. researchgate.netgrowingscience.com For instance, bismuth(III) nitrate pentahydrate has been used as an efficient nitrating reagent for phenolic compounds. researchgate.net Similarly, cerium (IV) ammonium nitrate in the presence of sodium bicarbonate has been found to facilitate rapid, regioselective ortho-nitration of certain phenols. arkat-usa.org The choice of catalyst can significantly influence the ortho/para product ratio. uliege.be

Table 2: Catalytic Systems for Phenol Nitration

| Catalyst/Reagent | Substrate | Key Finding | Reference |

|---|---|---|---|

| Zeolite Hβ | Phenol | Active catalyst for mononitration, producing 2- and 4-nitrophenols. | researchgate.netresearchgate.net |

| Bismuth(III) nitrate pentahydrate | Phenolic compounds | Efficient nitrating reagent, proceeding smoothly under mild conditions. | researchgate.net |

| Cerium (IV) ammonium nitrate / NaHCO3 | Phenols with unsubstituted ortho position | Rapid, regioselective ortho-nitration in high yields. | arkat-usa.org |

| Strontium nitrate / H2SO4-silica | Phenols | Regioselective nitration under solvent-free conditions. | growingscience.com |

| Ammonium nitrate / KHSO4 | Phenols | Regioselective nitration in high yields. | dergipark.org.tr |

This table summarizes various catalytic systems used for the nitration of phenols and their notable outcomes.

Regioselectivity Control in Nitration Reactions

Nucleophilic Aromatic Substitution Routes

An alternative synthetic strategy involves nucleophilic aromatic substitution (SNAr) reactions. This approach is particularly useful when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. masterorganicchemistry.comnih.gov

One viable route to chloronitrophenols is the hydrolysis of dichloronitrobenzene isomers. For example, the reaction of 2,4-dichloronitrobenzene (B57281) with an alkali metal hydroxide (B78521) in the presence of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can selectively replace the chlorine atom at the 2-position to yield 5-chloro-2-nitrophenol. prepchem.comgoogle.com The electron-withdrawing nitro group facilitates the nucleophilic attack of the hydroxide ion. The reaction conditions, including temperature and the molar ratio of reactants, are critical for achieving high selectivity and yield. google.com

The hydrolysis of diazonium salts, prepared from the corresponding nitroanilines, is a classic and versatile method for synthesizing phenols. libretexts.orgvedantu.com This process typically involves the diazotization of a primary aromatic amine, such as 3-chloro-5-nitroaniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. orgsyn.orgevitachem.com The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the corresponding phenol. vedantu.comorgosolver.com The stability of the diazonium salt is crucial, and maintaining an acidic medium helps to prevent unwanted coupling reactions. uobaghdad.edu.iq The use of a two-phase system, such as cyclopentyl methyl ether and water, has been shown to be effective for the hydrolysis of diazonium salts, leading to high yields of the corresponding phenols. wiley.com

Synthesis from Dichloronitrobenzenes or related precursors

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a class of synthetic strategies where one functional group is transformed into another. These methods are fundamental in organic synthesis, allowing for the construction of complex molecules from more readily available precursors. In the context of this compound synthesis, FGI can be employed by manipulating related chloro-nitro-substituted benzene (B151609) rings.

The synthesis of phenols through the oxidation of the corresponding benzaldehydes is not a conventional synthetic route. Typically, the oxidation of an aldehyde group yields a carboxylic acid. The conversion of an aldehyde directly to a phenol is a challenging transformation that would require specialized reagents or catalytic systems capable of facilitating a Baeyer-Villiger type oxidation on an aromatic aldehyde, which is not commonly reported.

While 3-Chloro-5-nitrobenzaldehyde is a known compound, literature detailing its direct oxidation to this compound is scarce. The standard outcome of oxidizing 3-Chloro-5-nitrobenzaldehyde would be the formation of 3-chloro-5-nitrobenzoic acid. Achieving the desired phenolic product would likely involve a multi-step sequence rather than a direct oxidation, for instance, by converting the aldehyde to a different functional group that can then be transformed into a hydroxyl group.

A more direct FGI approach to synthesizing nitrophenols is the hydroxylation of nitroaromatic compounds. This involves the introduction of a hydroxyl group onto the aromatic ring.

The Wohl reaction, first studied in 1899, describes the hydroxylation of nitroarenes using strong alkali, such as solid potassium hydroxide. This reaction proceeds without the need for atmospheric oxygen. For instance, nitrobenzene (B124822) reacts with potassium hydroxide to yield o-nitrophenol. This principle has been applied to various nitroaromatic compounds. Notably, m-nitrochlorobenzene has been converted to 2-chloro-6-nitrophenol (B183082) using this method, demonstrating the feasibility of hydroxylating a chloro-nitro-substituted benzene ring. The reaction conditions for these transformations can

Oxidation of 3-Chloro-5-nitrobenzaldehydes or related compounds

Catalytic Methods for Enhanced Atom Economy

Derivatization and Chemical Transformations of this compound

The chemical structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring, allows for a variety of chemical transformations. These reactions are pivotal for synthesizing more complex molecules for applications in pharmaceuticals and materials science. vulcanchem.com

The phenolic hydroxyl group is a key site for derivatization, enabling the formation of ethers and esters, and participation in coupling reactions.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. For instance, a general method for esterification involves refluxing the nitrophenol with a carboxylic acid in a suitable solvent like toluene (B28343), often using a strong acid such as concentrated sulfuric acid as a catalyst.

Etherification reactions are also a common transformation. A method for the synthesis of fluazuron (B1672858) involves the etherification of the related compound 2-chloro-5-nitrophenol (B15424) with 2,3-dichloro-5-trifluoromethylpyridine. google.com This reaction is typically carried out in the presence of a base, like sodium hydroxide or potassium carbonate, which acts as an acid scavenger, and a non-polar aprotic solvent such as toluene or chlorobenzene. google.com The use of a phase-transfer catalyst, for example, Tetrabutylammonium bromide, can facilitate the reaction. google.com

Table 1: Representative Reagents for Hydroxyl Group Reactions

| Reaction Type | Reagent Class | Specific Example | Catalyst/Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid | Benzoic Acid | Concentrated H₂SO₄, Toluene, Reflux |

| Etherification | Alkyl/Aryl Halide | 2,3-dichloro-5-trifluoromethylpyridine | NaOH, Phase-Transfer Catalyst, Toluene google.com |

Phenolic coupling reactions are fundamental for constructing C-C bonds between phenolic units, leading to the formation of biphenolic and other complex structures. wiley.com These reactions often proceed via an oxidative mechanism, where the phenol is oxidized to a phenoxy radical. wiley.com This radical intermediate can then couple with another phenol molecule. wiley.com Metal catalysts, particularly those based on iron(III), are commonly employed to facilitate these transformations. wiley.comresearchgate.net The regioselectivity of the coupling can be a significant challenge due to the multiple reactive sites on the phenol ring. wiley.com While direct examples involving this compound are not extensively documented, its electron-deficient aromatic system makes it a potential candidate for cross-coupling reactions with electron-rich phenols. vulcanchem.comwiley.com

The nitro group is a strong electron-withdrawing group that can be readily transformed, most commonly through reduction.

The reduction of the nitro group on the this compound ring to an amino group is a crucial transformation, yielding 3-Amino-5-chlorophenol (B1287482). nih.gov This resulting amino derivative is a valuable intermediate in chemical synthesis. chemicalbook.com This reduction can be achieved using various reducing agents.

A common laboratory and industrial method involves catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another approach involves the use of sodium bisulfide (NaSH) in a solvent like ethanol (B145695) or methanol. google.com In some cases, enzymatic reduction is also possible. For example, the degradation pathway of the isomer 2-chloro-5-nitrophenol by certain bacteria involves a nitroreductase enzyme that reduces the nitro group to a hydroxylamino group (-NHOH), which is then further transformed. nih.gov

Table 2: Conditions for Nitro Group Reduction

| Starting Material | Product | Reducing Agent/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitrophenol | 4-Chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline | Sodium Bisulfide | Ethanol or Methanol | google.com |

| 2-Chloro-5-nitrophenol | 2-Amino-5-chlorophenol | Reduction (specific agent not detailed) | Not specified | sigmaaldrich.com |

| General Nitrophenol | General Aminophenol | H₂ / Palladium on Carbon | Not specified |

Reactions at the Nitro Group

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, typically yielding the corresponding amine. The mechanism of this reduction can vary significantly depending on the reagents and conditions employed. For this compound, these transformations are generally categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a prevalent method for reducing aromatic nitro compounds. rsc.org This process typically involves molecular hydrogen (H₂) and a metal catalyst. The widely accepted Haber mechanism suggests a stepwise process where the nitro group is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. rsc.org The reaction involves the adsorption of the nitroaromatic compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms. rsc.org The choice of catalyst is crucial; palladium on carbon (Pd/C) is highly effective for both aromatic and aliphatic nitro groups, while Raney nickel is often preferred for substrates where dehalogenation is a concern. scribd.com

Chemical reduction offers an alternative pathway, utilizing reagents like metals in acidic media (e.g., Fe, Sn, or Zn in HCl or acetic acid) or metal salts such as tin(II) chloride (SnCl₂). scribd.com These methods involve the transfer of electrons from the reducing agent to the nitro group. rsc.org The use of iron or zinc under acidic conditions provides a mild method for converting nitro groups to amines, often in the presence of other reducible functionalities. scribd.com

In addition to conventional chemical methods, biocatalytic reductions have been studied. For instance, the bacterium Ralstonia eutropha JMP134 can utilize 2-chloro-5-nitrophenol, a structural isomer of the title compound, as a source of nitrogen, carbon, and energy. wikipedia.orgmdpi.com The degradation is initiated by a 3-nitrophenol (B1666305) nitroreductase enzyme, which catalyzes the chemoselective, NADPH-dependent reduction of the nitro group to a hydroxylamino group (2-chloro-5-hydroxylaminophenol). wikipedia.orgmdpi.com This hydroxylamino intermediate is then subject to an enzymatic Bamberger rearrangement to yield 2-amino-5-chlorohydroquinone. mdpi.com This enzymatic pathway highlights a highly selective mechanism where the hydroxylamine is the key product of the initial reduction, rather than the amine. mdpi.com

Table 1: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient, but may cause dehalogenation. scribd.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Room temperature to moderate heat, atmospheric to high pressure | Reduces risk of dehalogenation compared to Pd/C. scribd.com |

| Metal/Acid Reduction | Fe, HCl or CH₃COOH | Reflux | A classic, mild, and often chemoselective method. scribd.com |

| Metal/Acid Reduction | Zn, HCl or CH₃COOH | Reflux | Similar to Fe/acid reduction. scribd.com |

| Metal Salt Reduction | SnCl₂, HCl | Room temperature | A mild laboratory-scale method for selective reduction. scribd.com |

| Enzymatic Reduction | Nitroreductase, NADPH | Physiological pH and temperature | Highly chemoselective, reduces nitro to hydroxylamino group. mdpi.com |

Formation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

This compound serves as a valuable precursor for synthesizing various heterocyclic compounds. The key transformations generally involve either the phenolic hydroxyl group or the nitro group, which can be reduced to a reactive amino group.

The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. A general synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net A more common approach begins with the conversion of a carboxylic acid to an acid hydrazide, which is then cyclized with various reagents. iipseries.org

Utilizing this compound as a starting material, a plausible synthetic pathway to a corresponding 1,3,4-oxadiazole derivative would proceed as follows:

O-Alkylation: The phenolic hydroxyl group is first alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the corresponding ester, ethyl 2-(3-chloro-5-nitrophenoxy)acetate.

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to convert the ester functionality into the key intermediate, 2-(3-chloro-5-nitrophenoxy)acetohydrazide. tubitak.gov.tr

Cyclization: This acid hydrazide can be cyclized to form the 1,3,4-oxadiazole ring. For example, reaction with carbon disulfide in an alkaline medium would yield a 5-thiol-substituted oxadiazole. iipseries.org Alternatively, condensation with an aromatic aldehyde to form a hydrazone, followed by oxidative cyclization with a reagent like acetic anhydride, can produce a 2,5-disubstituted 1,3,4-oxadiazole. rsc.org

The reduction of the nitro group to an amino group furnishes 3-chloro-5-aminophenol, a highly versatile intermediate for the synthesis of nitrogen-containing heterocycles. This m-aminophenol derivative can undergo various cyclization reactions.

Quinoline Synthesis: The Combes synthesis and the Skraup-Doebner-von Miller synthesis are classic methods for preparing quinolines from anilines. wikipedia.orgtandfonline.com In the Combes synthesis, an aniline (B41778) is condensed with a β-diketone under acidic conditions. wikipedia.org Using 3-chloro-5-aminophenol as the aniline component would lead to the formation of a substituted hydroxyquinoline. The regioselectivity of the cyclization would be influenced by the existing chloro and hydroxyl substituents. Similarly, the Skraup-Doebner-von Miller reaction involves reacting an aniline with an α,β-unsaturated carbonyl compound (which can be formed in situ from glycerol) under strong acid and oxidizing conditions to yield a quinoline. scribd.comwikipedia.org Applying this to 3-chloro-5-aminophenol would provide another route to functionalized quinolines.

Phenoxazine (B87303) Synthesis: Phenoxazines are tricyclic systems that can be synthesized from aminophenols. nih.gov While many syntheses start with o-aminophenols, routes exist that can utilize m-aminophenol derivatives. For example, palladium-catalyzed N-arylation of 3-aminophenol (B1664112) with an aryl bromide, followed by a copper-catalyzed intramolecular O-arylation, can be used to construct the phenoxazine core. rsc.orgnih.gov The reaction of 3-aminophenol with 6-chlorodibenzo[a,j]phenoxazin-5-one has been reported to yield a complex polycyclic phenoxazine derivative in high yield. orientjchem.org

Table 2: Representative Heterocyclic Synthesis: Combes Quinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline | β-Diketone (e.g., Acetylacetone) | H₂SO₄ (conc.), heat | 2,4-Disubstituted Quinoline | wikipedia.org |

| 3-Chloro-5-aminophenol (proposed) | Acetylacetone | H₂SO₄ (conc.), heat | Substituted 7-Chloro-5-hydroxy-2,4-dimethylquinoline | General Method wikipedia.org |

Schiff Base Formation and Derivatives

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. bohrium.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org While this compound does not possess the requisite primary amine group to directly form a Schiff base, its related aminophenol isomers are valuable precursors in the synthesis of such derivatives. Research has focused on the use of 2-amino-4-chloro-5-nitrophenol (B145731), a structural isomer of the reduced form of this compound, as a starting material for creating novel Schiff base ligands. medjchem.comyu.edu.jo

These aminophenol-derived Schiff bases are of significant interest due to their versatile nature as chelating agents. The presence of the imine group's nitrogen atom, along with other potential donor atoms like oxygen from the phenolic hydroxyl group, allows these molecules to form stable complexes with various transition metal ions. medjchem.com

Detailed Research Findings

Detailed studies have documented the synthesis of specific Schiff bases from 2-amino-4-chloro-5-nitrophenol. These reactions typically involve refluxing the aminophenol with a selected aldehyde in a suitable solvent, such as ethanol.

One notable example is the synthesis of 4-chloro-2-(2,5-dimethoxybenzylideneamino)-5-nitrophenol. This compound was prepared by the condensation of 2-amino-4-chloro-5-nitrophenol with 2,5-dimethoxybenzaldehyde. medjchem.com The resulting Schiff base was then used to synthesize transition metal chelates with Cobalt(II) and Copper(II). medjchem.com The structural confirmation of the synthesized ligand and its metal complexes was achieved through various physicochemical and spectroscopic methods, including FT-IR, UV-Vis absorption spectroscopy, and thermogravimetric analysis (TGA). medjchem.com

Another documented derivative is 2-(ferrocen-1-yl-methyliden)amino-4-chloro-5-nitrophenol (HSB₂). This organometallic Schiff base was synthesized from the reaction of 2-amino-4-chloro-5-nitrophenol and ferrocenecarboxaldehyde. yu.edu.jo The characterization of this compound and its subsequent CoCl₂ complex involved techniques such as magnetic moment measurements, molar conductivity, and cyclic voltammetry to study its electrochemical properties. yu.edu.jo

The formation of the characteristic azomethine (−N=CH−) bond in these derivatives is a key indicator of a successful reaction, which is often confirmed by spectroscopic analysis. medjchem.com

The table below summarizes the synthesis of these representative Schiff base derivatives.

| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Derivative | Source |

|---|---|---|---|

| 2-amino-4-chloro-5-nitrophenol | 2,5-dimethoxybenzaldehyde | 4-chloro-2-(2,5-dimethoxybenzylideneamino)-5-nitrophenol | medjchem.com |

| 2-amino-4-chloro-5-nitrophenol | ferrocenecarboxaldehyde | 2-(ferrocen-1-yl-methyliden)amino-4-chloro-5-nitrophenol | yu.edu.jo |

Environmental Fate and Bioremediation Studies

Degradation Pathways of Chloronitrophenols in Environmental Systems

The environmental persistence of chloronitrophenols is largely determined by their complex chemical structure, which features both a chloro and a nitro group on an aromatic ring, making them resistant to degradation. frontiersin.orgsjtu.edu.cn However, various natural and engineered processes can lead to their transformation and mineralization. Bioremediation, in particular, is considered a cost-effective and environmentally sound strategy for the detoxification of CNP-contaminated sites. d-nb.infofrontiersin.org Understanding the degradation pathways is crucial for developing effective remediation technologies.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemical compounds as sources of carbon, nitrogen, and energy. Several bacterial strains have been identified that can degrade chloronitrophenols through either oxidative or reductive routes. bohrium.complos.org The specific pathway employed often depends on the bacterial strain, the isomeric structure of the CNP, and the prevailing environmental conditions. sjtu.edu.cn

Under aerobic conditions, bacteria can mineralize chloronitrophenols, breaking them down into simpler, non-toxic molecules like carbon dioxide, water, chloride, and nitrite (B80452) ions. nih.govresearchgate.net The process often begins with an oxidative attack on the aromatic ring. A common aerobic mechanism involves a flavin-dependent monooxygenase enzyme that hydroxylates the ring, leading to the removal of the nitro group as nitrite (NO₂⁻). plos.orgsemanticscholar.org This oxidative denitration is a key initial step in the breakdown of compounds like 2-chloro-4-nitrophenol (B164951). plos.orgacs.org Following the initial enzymatic action, the resulting intermediates, such as chlorohydroquinone (B41787) or chlorocatechol, undergo ring cleavage by dioxygenase enzymes, leading to further degradation through central metabolic pathways. plos.orgacs.orgfrontiersin.org

The breakdown of chloronitrophenols relies on a suite of specialized enzymes. Nitroreductases are crucial for the initial transformation, particularly in reductive pathways. These enzymes catalyze the reduction of the nitro group. For example, the 3-nitrophenol (B1666305) nitroreductase in Ralstonia eutropha JMP134 is responsible for the chemoselective reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol. nih.gov This enzyme exhibits broad substrate specificity, acting on a variety of nitroaromatic compounds. nih.gov

Dechlorination, the removal of chlorine from the aromatic ring, is another vital enzymatic step. This can occur through different mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. In the degradation of 2-chloro-5-nitrophenol by R. eutropha JMP134, after the initial reduction and an enzymatic rearrangement that forms 2-amino-5-chlorohydroquinone, a reductive mechanism removes the chlorine to yield aminohydroquinone. nih.govresearchgate.net In other pathways, monooxygenases or dioxygenases can facilitate dechlorination. For example, the two-component para-nitrophenol monooxygenase in Rhodococcus imtechensis RKJ300 catalyzes both the denitration and dechlorination of 2-chloro-4-nitrophenol. sjtu.edu.cn

Specific bacterial species have been extensively studied for their ability to degrade chloronitrophenols.

Ralstonia eutropha (now Cupriavidus necator ) JMP134 : This bacterium is known to utilize 2-chloro-5-nitrophenol as its sole source of carbon, nitrogen, and energy. nih.govscience.gov It initiates degradation through a reductive pathway. The process starts with the reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol, catalyzed by a nitroreductase. nih.gov This intermediate then undergoes an enzymatic rearrangement to form 2-amino-5-chlorohydroquinone. nih.gov Subsequently, the chlorine atom is reductively removed to produce aminohydroquinone, which enters further metabolic pathways. nih.govresearchgate.net The enzymes for this pathway are also induced by 3-nitrophenol, indicating a shared metabolic route. nih.gov

Cupriavidus sp. : Various strains of Cupriavidus have demonstrated remarkable capabilities in degrading different chloronitrophenols. Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, can use 2-chloro-5-nitrophenol (2C5NP) as its sole carbon and nitrogen source. frontiersin.orgnih.gov The degradation of 2C5NP by this strain is concentration-dependent, with complete degradation of concentrations up to 0.6 mM observed. frontiersin.orgnih.gov The degradation pathway involves the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol, mediated by a nitroreductase enzyme (MnpA). frontiersin.orgnih.gov This strain can also degrade other isomers, including 2-chloro-4-nitrophenol (2C4NP) and 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP), showcasing its metabolic versatility. nih.govsemanticscholar.org Another strain, Cupriavidus sp. a3, also degrades 2C4NP, though it is inhibited by concentrations above 0.3 mM. researchgate.net

| Initial 2C5NP Concentration (mM) | Lag Phase (λ, hours) | Maximum Biodegradation Rate (μm, μM h⁻¹) | Time for Complete Degradation (hours) |

|---|---|---|---|

| 0.3 | 14.8 ± 1.5 | 14.5 ± 0.9 | 36 |

| 0.4 | 17.2 ± 1.1 | 21.2 ± 2.3 | 42 |

| 0.5 | 23.5 ± 2.4 | 16.7 ± 1.6 | 54 |

| 0.6 | 41.3 ± 3.8 | 12.5 ± 1.1 | 90 |

Photodegradation, or photocatalysis, offers a non-biological method for breaking down chloronitrophenols. This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive hydroxyl radicals. capes.gov.brresearchgate.net These radicals attack the aromatic ring, leading to its degradation.

The rate of photodegradation is influenced by the specific structure of the chloronitrophenol isomer. Studies have shown that the nature and position of the substituent groups on the phenol (B47542) ring play a more significant role than other factors. capes.gov.br For example, the nitro group is known to be ring-deactivating for hydroxyl radical attack, which can slow down the degradation rate compared to other substituted phenols like chloromethylphenols. capes.gov.brresearchgate.net The process results in the mineralization of the organic compound and the formation of inorganic anions like chloride and nitrate (B79036). researchgate.net

| Compound | Rate Constant (k, min⁻¹) |

|---|---|

| 4-chloro, 3-methyl phenol | 0.0340 |

| 2-chloro, 4-methylphenol | 0.0210 |

| 4-chloro, 2-nitrophenol (B165410) | 0.0150 |

| 4-chloro, 3-nitrophenol | 0.0051 |

| 2-chloro, 4-nitrophenol (B140041) | 0.0051 |

| 4-methyl, 2-nitrophenol | 0.0035 |

Enzymatic Reduction and Dechlorination

Chemical Degradation Processes in Aqueous Solutions

The degradation of 3-Chloro-5-nitrophenol in aqueous environments can occur through several chemical processes, which are crucial for its removal from contaminated water sources.

Under alkaline conditions, this compound can undergo hydrolysis. The presence of a strong base, such as potassium hydroxide (B78521) (KOH), facilitates the formation of a phenoxide ion. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, analogous compounds show that hydrolysis can lead to the displacement of substituents on the aromatic ring. For instance, the hydrolysis of nitroanilines to nitrophenols is achieved at elevated temperatures (150-190 °C) in the presence of an alkali and a catalyst like polyethylene (B3416737) glycol. google.com Photochemical hydrolysis of related compounds like 5-chloro-3-nitrophenyl phosphate (B84403) has also been observed, where the compound reacts with water in a pH range of 3 to 12, a process that is significantly accelerated by UV or visible light. researchgate.net This reaction yields nitrophenol and phosphoric acid. researchgate.net

Advanced Oxidation Processes (AOPs) are effective methods for degrading refractory organic pollutants like this compound. hristov.comkirj.ee These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize organic contaminants into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. hristov.comkirj.ee

Common AOPs applicable to chloronitrophenols include:

Ozonation: The degradation rate of similar compounds like 4-chloro-2-nitrophenol (B165678) by ozone increases with pH. At an alkaline pH of 9, a 99.64% degradation was achieved within the first 5 minutes of the process. The process involves both direct reactions with ozone and indirect reactions with hydroxyl radicals formed from ozone decomposition in water. hristov.com

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. tandfonline.comresearchgate.net The photo-Fenton process enhances radical production through UV irradiation. tandfonline.com These methods have been successfully used for the destruction of various chlorophenols. kirj.eedntb.gov.ua

H₂O₂/UV: This process utilizes the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals and has been shown to be effective in destroying chlorophenols. kirj.ee

The effectiveness of AOPs is dependent on factors such as pH, the concentration of the oxidant, and the presence of catalysts. kirj.ee For example, in the ozonation of 4-chloro-2-nitrophenol, the degradation rate constant was significantly higher at alkaline pH compared to acidic conditions.

Hydrolysis in Alkaline Conditions

Metabolite Identification and Pathway Elucidation

Understanding the metabolic pathways of this compound degradation is essential for developing effective bioremediation strategies. This involves identifying the intermediate products and the enzymes responsible for their formation.

Spectroscopic Analysis of Degradation Products

Spectroscopic techniques are vital for identifying the metabolites formed during the degradation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify volatile and semi-volatile organic compounds. In studies of related chloronitrophenols, GC-MS has been instrumental in identifying intermediates. For instance, in the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN, GC-MS analysis identified 4-chlororesorcinol (B43231) as a major metabolite. researchgate.netbohrium.com Similarly, during the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, GC-MS was used to identify aminohydroquinone as a metabolite when the degradation was carried out under anaerobic conditions. frontiersin.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is used for the analysis of non-volatile and thermally labile compounds. In the study of 2-chloro-5-nitrophenol degradation by a purified nitroreductase (MnpA), HPLC-MS analysis detected two products: 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.orgnih.gov

UV-Visible Spectroscopy: This method is often used to monitor the degradation process in real-time by observing changes in the absorption spectra of the compound and its intermediates. For example, during the enzymatic transformation of 2-chloro-5-nitrophenol, spectral changes indicated the conversion of the parent compound to a new product with a different maximum absorbance wavelength. frontiersin.orgnih.gov

Table 1: Spectroscopic Data for Identified Metabolites of Chloronitrophenol Degradation

| Parent Compound | Degradation Method | Metabolite Identified | Spectroscopic Technique | Key Findings | Reference |

| 4-Chloro-3-nitrophenol | Bacterial (Pseudomonas sp. JHN) | 4-Chlororesorcinol | GC-MS | Mass spectrum of the metabolite matched the authentic standard of 4-chlororesorcinol. | researchgate.netbohrium.com |

| 2-Chloro-5-nitrophenol | Bacterial (Cupriavidus sp. CNP-8) | Aminohydroquinone | GC-MS | A molecular ion peak at m/z 125 suggested the formation of aminohydroquinone. | frontiersin.org |

| 2-Chloro-5-nitrophenol | Enzymatic (Nitroreductase MnpA) | 2-Chloro-5-nitrosophenol | HPLC-MS | Deprotonated ion at m/z 156.14 and fragments corresponding to loss of -NO and -OH. | frontiersin.orgnih.gov |

| 2-Chloro-5-nitrophenol | Enzymatic (Nitroreductase MnpA) | 2-Chloro-5-hydroxylaminophenol | HPLC-MS | Identified as a subsequent product of 2-chloro-5-nitrosophenol reduction. | frontiersin.orgnih.gov |

Chromatographic Separation and Characterization of Intermediates

Chromatographic techniques are essential for separating the complex mixture of compounds produced during degradation, allowing for their individual characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying the parent compound and its metabolites from aqueous samples. nih.govmdpi.com Reversed-phase HPLC with a C18 or RP8 column is commonly employed. nih.govmdpi.com For instance, in the analysis of 2-chloro-5-nitrophenol and its metabolites, HPLC with a diode array detector was used to separate the compounds, with retention times of 10.5 minutes for m-nitrophenol and 13.4 minutes for 2-chloro-5-nitrophenol under specific gradient conditions. frontiersin.org

Gas Chromatography (GC): GC is suitable for the separation of volatile degradation products. bohrium.com In the study of 4-chloro-3-nitrophenol degradation, GC was used to monitor the disappearance of the parent compound and the appearance of the metabolite, 4-chlororesorcinol. bohrium.com

Table 2: Chromatographic Conditions for Chloronitrophenol Analysis

Enzymatic Studies of Key Degradative Enzymes (e.g., Nitroreductase, Hydrolase)

The degradation of this compound is often initiated by specific enzymes produced by microorganisms.

Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO₂) on the aromatic ring, which is often the first step in the biodegradation of nitrophenolic compounds. nih.govgrafiati.com In the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, a 3-nitrophenol nitroreductase initiates the process by reducing the nitro group to a hydroxylamino group (-NHOH), forming 2-chloro-5-hydroxylaminophenol. nih.govgrafiati.com This enzyme requires NADPH as a cofactor. nih.gov Similarly, the MnpA nitroreductase from Cupriavidus sp. strain CNP-8 catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via a 2-chloro-5-nitrosophenol intermediate. frontiersin.org This enzyme also prefers NADPH over NADH. frontiersin.org

Hydrolases: Hydrolases can be involved in the cleavage of ester or ether linkages, or in the removal of substituents from the aromatic ring. While specific hydrolase activity on this compound itself is not detailed, organophosphorus hydrolase (OPH) has been shown to hydrolyze a range of organophosphorus compounds, some of which may have similar structural motifs. nih.gov In the context of chlorophenol degradation, dienelactone hydrolase is involved in the lower pathway of 2-chlorophenol (B165306) degradation. d-nb.info The initial step in the degradation of some chlorophenols can also be a hydrolytic dehalogenation.

Table 3: Key Enzymes in Chloronitrophenol Degradation

| Enzyme | Source Organism | Substrate | Product | Cofactor | Reference |

| 3-Nitrophenol Nitroreductase | Ralstonia eutropha JMP134 | 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol | NADPH | nih.govgrafiati.com |

| MnpA (Nitroreductase) | Cupriavidus sp. CNP-8 | 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol (via 2-chloro-5-nitrosophenol) | NADPH | frontiersin.org |

| MnpC (Aminohydroquinone dioxygenase) | Cupriavidus sp. CNP-8 | Likely an aminohydroquinone intermediate | Ring-cleavage products | Not specified | frontiersin.org |

Bioremediation Applications and Strategies

Bioremediation presents an environmentally sound and cost-effective approach for the detoxification and removal of persistent organic pollutants like this compound from contaminated ecosystems. d-nb.infojabonline.in This strategy harnesses the metabolic capabilities of microorganisms to transform toxic compounds into less harmful or benign substances. Research into the bioremediation of chloronitrophenols has revealed several promising strategies, including the use of specialized microbial communities, the optimization of environmental conditions, and the application of genetic engineering to enhance microbial degradation capabilities.

The use of microbial consortia, which are communities of two or more different microbial species, is often more effective for degrading complex and recalcitrant compounds like chloronitrophenols compared to the use of single, isolated strains. nih.govmdpi.com In natural environments, bioremediation is typically carried out by microbial consortia where different species perform distinct functional roles. mdpi.com The synergistic interactions within a consortium can lead to the complete mineralization of pollutants that a single species might only partially transform. nih.gov

The advantages of using microbial consortia include:

Enhanced Metabolic Capability: Different strains within a consortium can possess complementary enzymatic pathways, allowing for the stepwise degradation of a complex molecule and its intermediate byproducts. nih.gov This reduces the potential for the accumulation of toxic intermediates.

Greater Adaptability and Stability: Consortia are generally more resilient to fluctuations in environmental conditions and the presence of co-contaminants than single-strain cultures. nih.govresearchgate.net

Broader Substrate Range: A diverse community of microorganisms can collectively degrade a wider array of pollutants, which is particularly useful for sites contaminated with multiple chemicals. researchgate.net

Research has demonstrated that co-culturing different microbial strains enhances the degradation of various pollutants. researchgate.net For instance, a consortium of Rhodococcus sp. JT-3 and Brevundimonas sp. JT-9 has been shown to be effective in degrading nitrophenols. acs.org While specific consortia for this compound are still an area of active research, studies on related compounds provide a strong basis for this approach. The successful application of bacterial consortia to remediate soils contaminated with isomers of nitrophenol underscores the potential of this strategy. acs.org The principle of synergistic catabolism, where one species transforms the initial compound and another breaks down the resulting intermediates, is a key strategy for the effective bioremediation of phenylurea herbicides, a concept directly applicable to chloronitrophenols. nih.gov

| Microbial Group | Target Pollutant(s) | Key Advantage of Consortium Approach | Reference |

|---|---|---|---|

| Bacteria-Bacteria Consortium (e.g., Variovorax and Sphingobium) | Phenylurea Herbicides (e.g., Linuron) | Synergistic catabolism where one strain hydrolyzes the parent compound and the other mineralizes the toxic intermediate (dichloroaniline). | nih.gov |

| Bacteria-Fungi Consortium | General Recalcitrant Organics | Combines the robust enzymatic machinery of fungi with the versatile metabolic pathways of bacteria for more complete degradation. | mdpi.com |

| Artificially Constructed Consortia (e.g., Streptomyces sp. and Bacillus licheniformis) | β-cypermethrin | Designed for high stability and efficiency, achieving 88.3% degradation in 72 hours. Demonstrates the potential of a bottom-up design approach. | nih.gov |

| Microalgae-Bacteria Consortium (e.g., Chlorella vulgaris and Pseudomonas putida) | Nutrients (Ammonium, Phosphate) and COD | Simultaneous removal of different types of pollutants, improving overall wastewater treatment efficiency through mutualistic interactions. | nih.gov |

The efficiency of microbial degradation of pollutants like this compound can be significantly influenced by the availability of nutrients. Supplementing contaminated environments with additional carbon, nitrogen, or phosphorus sources can stimulate the growth of pollutant-degrading microorganisms and enhance their metabolic activity. frontiersin.org However, the effect of nutrient addition is often dose-dependent and requires careful optimization.

A study on Cupriavidus sp. strain CNP-8, a bacterium capable of degrading the isomer 2-chloro-5-nitrophenol (2C5NP), provides detailed insights into this process. frontiersin.org The researchers investigated the effect of adding different carbon sources—glucose, succinate, and lactate—at varying concentrations on the degradation of 2C5NP.

| Supplemental Nutrient | Concentration (g/L) | Effect on 2C5NP Degradation | Reference |

|---|---|---|---|

| None (Control) | 0 | Baseline degradation rate | frontiersin.org |

| Glucose | 0.5 | Enhanced degradation | frontiersin.org |

| 5.0 | Inhibited degradation | frontiersin.org | |

| Succinate | 0.5 | Maximum degradation enhancement observed | frontiersin.org |

| 5.0 | Inhibited degradation | frontiersin.org | |

| Lactate | 0.5 | Enhanced degradation | frontiersin.org |

| 5.0 | Inhibited degradation | frontiersin.org |

Genetic engineering offers a powerful tool to improve the bioremediation of persistent pollutants by creating genetically engineered microorganisms (GEMs) with enhanced degradative capabilities. nih.govdntb.gov.ua This approach involves modifying the genetic makeup of microorganisms to introduce new metabolic pathways, enhance the expression of key degradative enzymes, or broaden the range of substrates they can metabolize. nih.gov

Several strategies are employed in the genetic engineering of microbes for bioremediation:

Pathway Construction: Entire metabolic pathways for degrading a specific pollutant can be assembled and introduced into a robust host microorganism. For example, a complete five-step catabolic pathway for 1,2,3-trichloropropane (B165214) was engineered into Escherichia coli. nih.gov Similarly, the five genes (pnpA to pnpE) required to convert p-nitrophenol to β-ketoadipate were taken from Pseudomonas putida, optimized, and introduced into E. coli, resulting in a strain with a high tolerance and rapid degradation ability for p-nitrophenol. nih.govd-nb.info

Surface-Expressed Enzymes: Degradative enzymes can be expressed on the outer surface of a bacterium. This strategy was used to create a Moraxella sp. strain that expresses organophosphorus hydrolase on its surface, allowing it to simultaneously degrade organophosphorus pesticides and p-nitrophenol. oup.com

Gene Bioaugmentation: This involves introducing specific genes responsible for degradation into the native microbial population of a contaminated site, which can be more effective than introducing a non-native organism. scispace.com

While the genetic engineering of a specific strain for this compound has not been extensively reported, the successful engineering of microbes for other nitrophenols and chlorinated compounds demonstrates the high potential of this strategy. nih.govnih.gov For instance, the genes responsible for the degradation of 2-chloro-5-nitrophenol, such as the mnp gene cluster in Cupriavidus sp. CNP-8, have been identified. frontiersin.org This knowledge provides a blueprint for future genetic engineering efforts, where these genes could be transferred to and expressed in other microorganisms better suited for field conditions.

Despite significant progress, the bioremediation of this compound and related compounds faces several challenges that limit its widespread application. jebas.orgresearchgate.net High concentrations of chloronitrophenols can be toxic to the very microorganisms intended for remediation, inhibiting their growth and metabolic activity. frontiersin.orgresearchgate.net The successful transfer of degradation capabilities from laboratory settings to complex field environments is another major hurdle, as factors like competition with indigenous microbes, nutrient limitation, and variable physical-chemical conditions can affect the survival and efficacy of the introduced degraders. frontiersin.org

Future research is focused on overcoming these limitations and developing more robust and efficient bioremediation technologies. Key future directions include:

Synthetic Biology and 'Omics' Approaches: The use of synthetic biology to design and construct novel microbial consortia and pathways with predictable and highly efficient degradation capabilities is a promising frontier. nih.govnih.gov Integrating 'omics' technologies (genomics, transcriptomics, proteomics) will provide a deeper understanding of the metabolic pathways and regulatory networks involved in degradation, enabling more targeted engineering and optimization. jebas.orgresearchgate.net

Exploring Extremophiles: Microorganisms that thrive in extreme environments (extremophiles) often possess unique enzymes that are stable and active under harsh industrial conditions. researchgate.net Harnessing these microbes could lead to more resilient bioremediation processes.

Nanobioremediation: The application of nanotechnology, such as using nanoparticles to immobilize enzymes or deliver nutrients, may improve the efficiency and stability of bioremediation processes. jebas.orgresearchgate.net

In Situ Applications: A greater focus is needed on developing effective in situ bioremediation strategies, where pollutants are treated directly in the contaminated soil or groundwater. This involves improving the survival and activity of microbial inoculants in the field and understanding their interactions with the native ecosystem. frontiersin.org

Addressing these challenges through continued research and technological innovation will be crucial for realizing the full potential of bioremediation as a sustainable solution for sites contaminated with this compound. jabonline.innih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to determine the electronic structure and properties of molecules. These calculations are fundamental to modern chemical research.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. tandfonline.comnih.gov It is a workhorse of computational chemistry, balancing accuracy and computational cost, making it suitable for studying substituted phenols. researchgate.net A DFT study on 3-Chloro-5-nitrophenol would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms. From this optimized structure, various electronic properties can be calculated.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. While specific values for this compound are not available in the searched literature, the typical descriptors that would be calculated are presented below. tandfonline.comnih.gov

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule's surface. tandfonline.com It is invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). tandfonline.commdpi.com For this compound, an MEP analysis would reveal the negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential near the hydroxyl hydrogen, guiding the understanding of its intermolecular interactions. mdpi.com

Spectroscopic Property Prediction (e.g., NMR, IR, Raman)

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. acs.org This computed spectrum can be compared with experimental data to aid in the assignment of specific vibrational modes, such as the stretching of the O-H, N-O, and C-Cl bonds. researchgate.netacs.org Similarly, theoretical calculations of NMR chemical shifts provide valuable assistance in interpreting experimental ¹H and ¹³C NMR spectra. nih.gov Although some suppliers offer experimental spectra for this compound, detailed computational spectral analyses are not found in the reviewed literature. chemicalbook.comchemicalbook.com

Conformational Analysis and Intramolecular Interactions

This compound has a rotatable hydroxyl group. Conformational analysis involves calculating the energy of the molecule as this bond is rotated to identify the most stable conformer(s). In substituted phenols, this analysis is crucial for understanding the presence and strength of intramolecular hydrogen bonds. In ortho-substituted phenols, a hydrogen bond can form between the hydroxyl group and the adjacent substituent. acs.org For this compound, with substituents in the meta positions, a direct intramolecular hydrogen bond between the hydroxyl group and the chloro or nitro group is not expected due to the distance between them. Theoretical studies on related molecules like 2-nitrophenol (B165410) have extensively investigated these interactions. acs.org

Molecular Modeling and Simulation

Beyond the study of a single molecule, molecular modeling and simulation can be used to understand the behavior of this compound in a condensed phase (liquid or solid). Techniques like molecular dynamics (MD) simulations could predict how molecules of this compound pack in a crystal lattice and what types of intermolecular interactions (like hydrogen bonding or π-π stacking) dominate, influencing its macroscopic properties like melting point. Such specific simulation studies for this compound are not presently available in the literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to understand the dynamic behavior of compounds like this compound in various environments, such as in aqueous solutions or interacting with surfaces. While specific MD simulation studies exclusively focused on this compound are not widely documented in the provided search results, the principles can be understood from studies on similar molecules like p-chlorophenol and p-nitrophenol. researchgate.net

MD simulations can elucidate the mechanisms of adsorption of phenolic compounds onto surfaces. researchgate.net For instance, simulations have been employed to understand the adsorption of p-chlorophenol and p-nitrophenol on magnetite surfaces, revealing the nature of the interactions and the preferred orientation of the molecules at the interface. researchgate.net Such studies typically generate equilibrium density profiles and adsorption isotherms, which can be compared with experimental data. researchgate.net For this compound, MD simulations could similarly predict its interaction with soil components, activated carbon, or other materials used in environmental remediation.

Table 1: Potential Applications of MD Simulations for this compound

| Area of Investigation | Information Gained from MD Simulations | Relevance |

|---|---|---|

| Environmental Fate | Adsorption mechanisms on mineral or organic surfaces. researchgate.net | Predicts partitioning and persistence in soil and water systems. |

| Solvation Properties | Behavior and orientation in water and other solvents. | Understands solubility and transport phenomena. |

| Interaction with Biomolecules | Dynamic behavior within the active site of an enzyme or receptor. | Provides insight into the stability of ligand-receptor complexes. |

Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to screen for potential inhibitors of biological targets. For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the structural basis for their biological activity.

Although direct docking studies on this compound are not detailed in the search results, research on related structures provides valuable context. For example, derivatives of nitrophenols and chlorophenols have been docked into the active sites of various enzymes to explore their inhibitory potential. nih.govmdpi.com Studies on 2-chloro-5-fluoro phenol (B47542) have shown its interaction with bacterial enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH) and Staphylococcus aureus Tyrosyl-tRNA synthetase, suggesting potential antibacterial applications. nih.gov Similarly, benzimidazole-based thiazole (B1198619) derivatives incorporating a chloronitrophenol moiety have been evaluated as multipotent cholinesterase inhibitors for potential use in treating Alzheimer's disease. mdpi.com

These studies indicate that the phenol, chloro, and nitro groups can form specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a protein's active site. Docking this compound into various receptors could reveal its potential to act as an enzyme inhibitor or disrupt protein function.

Table 2: Representative Docking Studies of Related Phenolic Compounds

| Compound/Derivative | Biological Target | Key Findings |

|---|---|---|

| 2-Chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase, human dihydroorotate dehydrogenase (hDHODH) | Strong interaction with the DHODH inhibitor, suggesting antibacterial potential. nih.gov |

| Benzimidazole-based thiazole derivatives | Cholinesterases | Investigated for potential in treating Alzheimer's disease. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trecetoc.org These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict the activity or properties of new or untested compounds. dergipark.org.tr

QSAR models are frequently used to predict the toxicity of substituted phenols. jst.go.jp The biological activity of compounds like this compound can be predicted by developing QSAR models based on a training set of structurally similar molecules with known activities. ecetoc.org Molecular descriptors used in these models can include hydrophobicity (e.g., logP), electronic parameters (e.g., Hammett constants, pKa), and steric parameters. jst.go.jpumich.edu

For nitrophenols and chlorophenols, QSAR studies have shown that toxicity often correlates with hydrophobicity and the electron-withdrawing nature of the substituents. jst.go.jp The nitro and chloro groups on the this compound ring are strongly electron-withdrawing, which can influence its interaction with biological macromolecules and its toxic mechanism of action, such as uncoupling of oxidative phosphorylation. jst.go.jp QSAR models have been developed to predict the toxicity of phenols to various organisms, including bacteria, algae, and fish. jst.go.jpumich.edu For example, the toxicity of substituted phenols to Daphnia magna has been successfully modeled using QSAR equations that account for hydrophobicity and ionization state at different pH values. jst.go.jp

Table 3: Common Molecular Descriptors in QSAR for Phenols

| Descriptor Type | Example | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) chemscene.comchemeo.com | Governs transport to the site of action and interaction with membranes. jst.go.jp |

| Electronic | Hammett Constant (σ), pKa jst.go.jp | Describes the electron-donating/withdrawing nature of substituents, affecting reactivity and ionization. jst.go.jp |

| Quantum Chemical | HOMO/LUMO energies, Hyperpolarizability dergipark.org.tr | Relates to molecular reactivity and the ability to participate in charge-transfer interactions. dergipark.org.tr |

| Topological | Molecular Connectivity Indices | Quantifies molecular size, shape, and branching. |

QSPR models are used to predict the environmental fate of chemicals by correlating their structural features with key environmental parameters like water solubility, soil adsorption, and biodegradability. ecetoc.org For this compound, QSPR can provide a rapid assessment of its likely behavior and persistence in the environment. epa.gov

The key structural features of this compound—the phenol group, the chloro substituent, and the nitro substituent—all contribute to its environmental properties. The octanol-water partition coefficient (logP) is a crucial descriptor for predicting bioaccumulation and adsorption to organic matter in soil and sediment. chemeo.com Electronic properties, such as those described by Hammett constants, can influence abiotic degradation pathways like hydrolysis and redox reactions. epa.gov For instance, the electron-withdrawing chloro and nitro groups can affect the susceptibility of the aromatic ring to nucleophilic attack or reductive degradation under anaerobic conditions. epa.gov QSARs have been developed that link such parameters to the rate of biodegradation or the acute toxicity of chlorophenols to aquatic organisms. ecetoc.org

Table 4: QSPR Correlation for Environmental Fate of Phenolic Compounds

| Environmental Parameter | Key Structural Features/Descriptors | Predicted Impact for this compound |

|---|---|---|

| Biodegradation | Presence of nitro and chloro groups, molecular size. ecetoc.org | Halogen and nitro substituents can increase resistance to microbial degradation. |

| Adsorption to Soil (Koc) | Hydrophobicity (logP). chemeo.com | Moderate logP suggests potential for adsorption to organic matter in soil. |

| Aquatic Toxicity | Hydrophobicity (logP), pKa. jst.go.jp | Toxicity is expected to be pH-dependent due to the ionizable phenol group. jst.go.jp |

| Reductive Degradation | Electron-withdrawing substituents. epa.gov | The nitro group can be reduced under anaerobic conditions, a key transformation pathway. epa.gov |

Toxicological Research and Health Implications

Mechanisms of Toxicity of Nitrophenols and Chloronitrophenols

The toxicity of nitrophenols and their chlorinated derivatives stems from their ability to interfere with fundamental cellular processes. This interference is largely mediated through the generation of reactive molecules and their subsequent interactions with vital cellular components.

A key aspect of the toxicity of nitrophenols and chloronitrophenols is their metabolic activation into reactive intermediates. The nitro group present in these compounds can undergo reduction to form highly reactive species. For instance, the reduction of the nitro group can lead to the formation of phenoxyl radicals. sci-hub.st

In the case of 3-Chloro-5-nitrophenol, the nitro group can be reduced to an amino group, a transformation that can involve the formation of intermediate reactive species. Similarly, during the degradation of 2-chloro-5-nitrophenol (B15424) by certain bacteria, the initial step involves the reduction to 2-chloro-5-hydroxylaminophenol, which is a reactive intermediate. researchgate.net The formation of these reactive intermediates is a critical step in initiating the cascade of toxic effects.

The generation of reactive species is not limited to metabolic reduction. For example, during UV-activated peroxydisulfate (B1198043) oxidation in the presence of nitrate (B79036), phenoxyl radicals are formed from phenolic compounds, which can then react with nitrogen dioxide radicals to form nitrated byproducts. acs.org

Once formed, the reactive intermediates of nitrophenols and chloronitrophenols can interact with and damage essential cellular components and biomolecules. These interactions can disrupt normal cellular function and lead to cell death.

Reactive intermediates can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting critical metabolic pathways. Furthermore, these reactive species can interact with DNA, leading to mutations and potential carcinogenic effects. The interaction with proteins can alter their structure and function, impacting a wide range of cellular processes.

The reactivity of these compounds is influenced by the substituents on the aromatic ring. The presence of both a chloro and a nitro group, as in this compound, makes the compound resistant to degradation and enhances its potential for toxic interactions. nih.gov

A significant mechanism of toxicity for many xenobiotics, including chloronitrophenols, is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies on related compounds have demonstrated their ability to generate ROS. For example, 2,6-dihalogenated nitrophenols have been shown to be potent inducers of ROS. nih.gov The production of ROS can lead to widespread damage to cellular macromolecules, including lipids, proteins, and DNA. This damage, in turn, can trigger apoptosis (programmed cell death). nih.gov

The depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), is another hallmark of oxidative stress. nih.gov Exposure to some toxic compounds can lead to a significant decrease in GSH levels, compromising the cell's defense against oxidative damage. nih.govnih.gov

Interaction with Cellular Components and Biomolecules

Environmental Toxicology and Ecotoxicology

The release of this compound and related compounds into the environment is a cause for concern due to their potential adverse effects on ecosystems. cymitquimica.com

Impact on Aquatic Organisms

Nitrophenols and chloronitrophenols can be toxic to aquatic life. epa.gov Studies have shown that these compounds can have detrimental effects on fish and other aquatic organisms, even at low concentrations. sci-hub.st The toxicity can manifest as decreased survival rates and impaired reproductive success.

The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks for some nitrophenols to estimate concentrations below which they are not expected to pose a significant risk. epa.gov For instance, the 24-hour average criterion for 2-nitrophenol (B165410) to protect freshwater aquatic life is 2,700 µg/L. epa.gov For 4-nitrophenol (B140041), the 24-hour average criterion for freshwater is 240 µg/l and for saltwater is 53 µg/l. epa.gov Dihalogenated nitrophenols have been shown to exhibit significant cardiotoxic effects on zebrafish embryos. nih.gov

The table below summarizes the aquatic toxicity of some nitrophenol compounds.

| Compound | Organism | Toxicity Endpoint (LC50/EC50) | Concentration (µg/L) | Reference |

| 2-Nitrophenol | Freshwater Fish | 96-hour LC50 | 6,200 | epa.gov |

| 4-Nitrophenol | Freshwater Fish | 96-hour LC50 | 550 | epa.gov |

| 2,4-Dinitro-6-methylphenol | Bluegill | 96-hour LC50 | 126 | epa.gov |

| 3-Trifluoromethyl-4-nitrophenol | Fish | Acute LC50 | 1790 | epa.gov |

Soil Contamination and Effects on Microbial Communities

Soil contamination with chloronitrophenols can have significant impacts on soil health and microbial ecosystems. These compounds can be persistent in soil, and their presence can alter the structure and function of microbial communities. frontiersin.org

The introduction of such pollutants can lead to a decrease in microbial diversity and abundance. frontiersin.org However, some microorganisms have been found to be capable of degrading these toxic compounds, offering potential for bioremediation. For example, a consortium of bacterial strains has been shown to effectively remove isomeric mononitrophenols from contaminated soil. sjtu.edu.cn The degradation of these compounds by microorganisms is a critical process for the detoxification of contaminated environments. researchgate.net

The degradation of 2-chloro-5-nitrophenol has been observed in Cupriavidus sp. strain CNP-8, which can utilize it as a carbon and energy source. frontiersin.orgnih.gov This indicates that bioremediation could be a viable strategy for cleaning up sites contaminated with this compound.

Advanced Applications and Emerging Research Areas

3-Chloro-5-nitrophenol in Advanced Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate. The presence of both electron-withdrawing chloro and nitro groups enhances the reactivity of the aromatic ring and provides pathways for diverse chemical transformations.

This compound is recognized as a useful intermediate in the synthesis of pharmaceuticals. The core structure can be chemically modified to create more complex molecules with potential biological activity. A key synthetic strategy involves the reduction of the nitro group to an amine (3-amino-5-chlorophenol), which can then undergo a wide variety of reactions to build pharmaceutically active scaffolds.

While specific drugs derived directly from this compound are not prominently detailed in publicly available research, the utility of closely related structures highlights its potential. For instance, analogous fluorinated nitrophenols like 3-chloro-2-fluoro-5-nitrophenol (B2515430) are investigated as precursors for bioactive molecules, where the nitro group is reduced to an amine for further functionalization into potential antibacterial agents or kinase inhibitors for oncology research. vulcanchem.com Similarly, derivatives of other related compounds, such as 3-chloro-2-methyl-4-nitrophenol, have been explored for their potential in developing agents with antimalarial and anti-androgenic properties. These examples underscore the strategic importance of the chloronitrophenol motif in medicinal chemistry.

The development of new agrochemicals is another significant application for chloronitrophenol derivatives. These compounds can serve as starting materials for molecules with herbicidal or fungicidal properties. Research into related compounds provides a clear blueprint for how this compound could be utilized.

A notable example is the synthesis of novel 5-acylbarbituric acid derivatives with potent herbicidal activity, which used 2-chloro-4-fluoro-5-nitrophenol (B1583476) as a key starting material. acs.org The synthesis involved multiple steps, including etherification at the phenolic hydroxyl group, reduction of the nitro group, and subsequent cyclization reactions to build the complex herbicidal molecule. acs.org This demonstrates a viable synthetic pathway where the functional groups of a chloronitrophenol are sequentially modified to produce a high-value agrochemical. Furthermore, compounds like 2-chloro-5-methyl-4-nitrophenol (B3024958) have been identified as candidates for agricultural chemicals due to their inherent herbicidal and fungicidal properties. ontosight.ai

This compound is a potential precursor in the synthesis of dyes and pigments, particularly azo dyes. ontosight.aismolecule.com Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants. nih.gov The general synthesis involves a two-step process:

Reduction and Diazotization: The nitro group of this compound is first reduced to an amino group (-NH2) to form 3-amino-5-chlorophenol (B1287482). This resulting aromatic amine is then treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govajchem-a.com

Coupling Reaction: The unstable diazonium salt acts as an electrophile and is immediately reacted with an electron-rich aromatic compound, known as a coupling component. nih.gov This coupling component is typically a phenol (B47542) or an aniline (B41778) derivative. The electrophilic aromatic substitution reaction forms a stable, highly conjugated azo compound, which is often intensely colored. nih.gov

The final color of the dye depends on the specific molecular structure of both the diazonium salt and the coupling component. By varying the coupling partner, a wide spectrum of colors can be achieved.

| Coupling Component | Resulting Azo Dye Class/Structure | Potential Color Range |

|---|---|---|

| Phenol | Hydroxy-substituted Azo Dye | Yellow to Orange |

| Naphthols (e.g., 2-Naphthol) | Naphthylazo Dye | Orange to Red, Brown |

| Aniline | Amino-substituted Azo Dye | Yellow to Red |

| N,N-Dimethylaniline | Dimethylamino-substituted Azo Dye | Yellow to Red |

| Salicylic Acid | Mordant Dye (forms complexes with metal ions) | Varies with metal (e.g., brown, black) |

Synthesis of Agrochemicals and Herbicides

Materials Science Applications

In materials science, research is increasingly focused on utilizing well-defined organic molecules as building blocks for novel materials with tailored properties. The multifunctional nature of this compound makes it a candidate for creating advanced polymers and functional materials.

While direct polymerization of this compound is not widely documented, its structure is suitable for incorporation into polymeric chains through various reactions. Research on analogous compounds suggests potential pathways. For example, the electron-deficient aromatic system of 3-chloro-2-fluoro-5-nitrophenol makes it suitable for use in coupling reactions to construct conjugated polymers. vulcanchem.com Such polymers are of significant interest for applications in organic electronics, including sensors and light-emitting diodes.